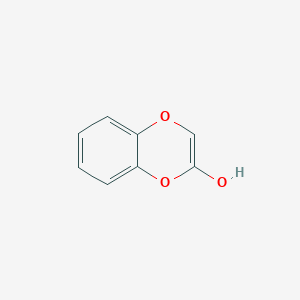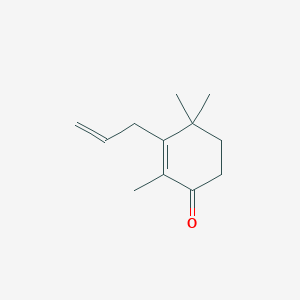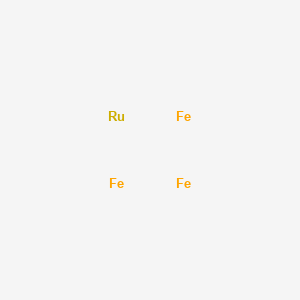
Iron;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-ruthenium compounds are intermetallic compounds that combine the properties of both iron and ruthenium. These compounds are known for their catalytic properties, particularly in the synthesis of ammonia and other industrial processes. The combination of iron and ruthenium results in unique structural and electronic properties that make these compounds highly effective in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods, including the reduction of mixed oxides and the deposition-precipitation route. For instance, a common method involves mixing aqueous solutions of ruthenium hydroxide chloride and iron nitrate, followed by precipitation with an aqueous solution of ammonia at a specific pH. The resulting precipitate is then dried and calcined at high temperatures to form the desired iron-ruthenium compound .
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced by reducing iron-ruthenium oxide systems. This process involves the reduction of the oxide system at controlled temperatures to form intermetallic nanoclusters with high catalytic activity. The reduction conditions, such as temperature and hydrogen concentration, are carefully optimized to achieve the desired catalytic properties .
Analyse Des Réactions Chimiques
Types of Reactions: Iron-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Iron-ruthenium compounds can be oxidized to form oxides such as iron-ruthenium oxide.
Reduction: The reduction of iron-ruthenium oxides to form intermetallic compounds is a common reaction.
Major Products: The major products formed from these reactions include iron-ruthenium oxides, intermetallic compounds, and various coordination complexes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iron-ruthenium compounds have a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of iron-ruthenium compounds varies depending on their specific application. In catalytic processes, these compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. The unique electronic properties of iron and ruthenium contribute to their high catalytic activity .
In biological applications, ruthenium complexes can mimic iron and bind to transferrin receptors, which are overexpressed in cancer cells. This selective binding allows ruthenium complexes to enter cancer cells and interact with DNA, leading to apoptosis . The ability of ruthenium to undergo redox reactions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Iron-Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Iron-Palladium Compounds: Used in various catalytic processes, including hydrogenation and carbon-carbon coupling reactions.
Iron-ruthenium compounds stand out due to their high catalytic activity and stability, making them particularly valuable in industrial and scientific applications .
Propriétés
Numéro CAS |
823185-61-1 |
|---|---|
Formule moléculaire |
Fe3Ru |
Poids moléculaire |
268.6 g/mol |
Nom IUPAC |
iron;ruthenium |
InChI |
InChI=1S/3Fe.Ru |
Clé InChI |
BJJQUYWKZBDEBC-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


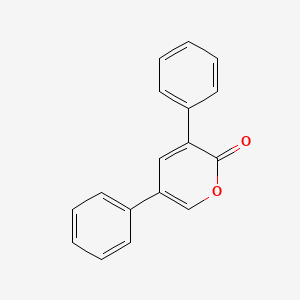
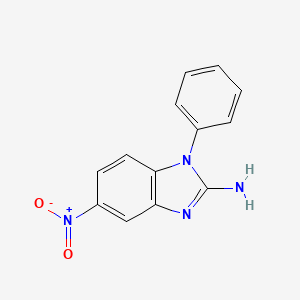
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
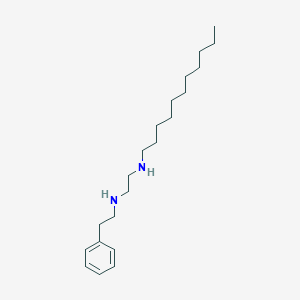
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

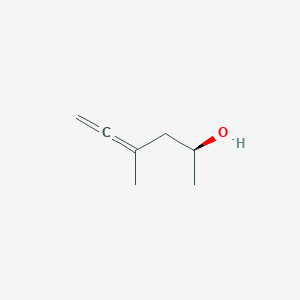
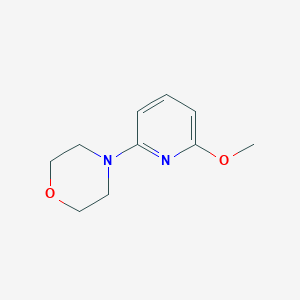
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

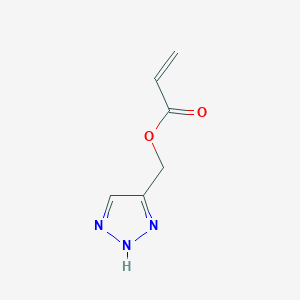
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
